molecular formula C8H5FN2O2 B13030240 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

Cat. No.: B13030240
M. Wt: 180.14 g/mol
InChI Key: HQOCUYNOFMMKPM-UHFFFAOYSA-N
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Description

4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid (CAS 2231676-82-5) is a fluorinated azaindole derivative that serves as a critical synthetic intermediate in medicinal chemistry and anticancer drug discovery. With a molecular formula of C8H5FN2O2 and a molecular weight of 180.14 g/mol, this heterocyclic building block is valued for its role in the design of novel tubulin polymerization inhibitors that target the colchicine binding site . Recent scientific studies demonstrate that the 1H-pyrrolo[3,2-c]pyridine scaffold can effectively replace the metabolically unstable cis-olefin bond in combretastatin analogs, creating configuration-constrained therapeutic agents with potent antiproliferative activities . Researchers have utilized this core structure to develop compounds exhibiting significant cytotoxicity against human cancer cell lines including cervical cancer (HeLa), gastric cancer (SGC-7901), and breast cancer (MCF-7), with lead compounds demonstrating IC50 values as low as 0.12 µM . The mechanism of action involves disruption of tubulin microtubule dynamics, leading to G2/M phase cell cycle arrest and apoptosis in cancer cells . The carboxylic acid functional group at the 2-position provides an essential handle for further synthetic modification through amide coupling or esterification, enabling structure-activity relationship studies and molecular optimization. This compound is supplied exclusively For Research Use Only and is not intended for human or veterinary, household, or personal use. Researchers should consult the safety data sheet prior to use and handle all laboratory chemicals with appropriate personal protective equipment.

Properties

Molecular Formula

C8H5FN2O2

Molecular Weight

180.14 g/mol

IUPAC Name

4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H5FN2O2/c9-7-4-3-6(8(12)13)11-5(4)1-2-10-7/h1-3,11H,(H,12,13)

InChI Key

HQOCUYNOFMMKPM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1NC(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Regioselective Fluorination Approaches

Two principal routes have been reported for introducing fluorine at the 4-position of the pyrrolo[3,2-c]pyridine core:

  • Balz-Schiemann Reaction : This classical diazonium salt decomposition method is used to replace an amino group with fluorine regioselectively on the pyrrolo[3,2-c]pyridine N-oxide precursor. It allows for controlled fluorination with moderate to good yields.
  • Lithium-Halogen Exchange : Starting from a halogenated pyrrolo[3,2-c]pyridine intermediate, lithium-halogen exchange followed by reaction with a fluorine source introduces fluorine at the desired position with high regioselectivity.

These methods are well-documented for related pyrrolo[2,3-b]pyridine systems and can be adapted for the [3,2-c] isomer with careful control of reaction conditions.

Cyclization of Fluorinated Precursors

An alternative strategy involves synthesizing fluorinated pyridine derivatives first, followed by cyclization to form the fused pyrrolo[3,2-c]pyridine ring:

  • Starting from fluorinated pyridine carboxylic acid derivatives, cyclization is induced under acidic or basic conditions to form the fused heterocycle.
  • Strong bases such as potassium ethoxide, potassium tert-butylate, or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly employed to promote cyclization, often in polar aprotic solvents like dimethylformamide (DMF) or dioxane.
  • The reaction temperature ranges from ambient to reflux, with reaction times spanning from 0.5 hours to several days depending on substrate and conditions.

Functional Group Transformations and Carboxylation

The carboxylic acid group at the 2-position can be introduced or transformed through:

  • Direct Carboxylation : Using carboxylation reagents or starting from pyridine dicarboxylic acid derivatives, selective esterification and subsequent hydrolysis yield the carboxylic acid.
  • Use of Carbonyldiimidazole (CDI) or Coupling Agents : For activation and functionalization steps, reagents such as N,N-carbonyldiimidazole, 1-hydroxy-1,2,3-benzotriazole (HOBT), or O-benzotriazol-1-yl-N,N,N,N-tetramethyluronium tetrafluoroborate (TBTU) facilitate amide or ester formation prior to hydrolysis to the acid.
  • Hydrolysis under acidic conditions (e.g., aqueous HCl reflux) is commonly used to convert esters or protected intermediates to the free carboxylic acid.

Typical Reaction Conditions and Solvents

Step Reagents/Conditions Solvents Temperature Range Notes
Fluorination (Balz-Schiemann) Diazonium salt formation, thermal decomposition Water, DMF Ambient to reflux Regioselective fluorination
Lithium-halogen exchange n-Butyllithium or similar, fluorine source THF, ether -78°C to 0°C High regioselectivity
Cyclization Strong base (DBU, KOtBu), or acid (HCl reflux) DMF, dioxane, toluene Ambient to reflux Time varies 0.5 h to days
Activation for coupling CDI, HOBT, TBTU + base (triethylamine, DIPEA) DMF, dioxane Ambient to reflux For amide/ester formation
Hydrolysis Aqueous HCl reflux Water, methanol 70–100°C Converts esters to carboxylic acid

Representative Synthetic Sequence (Literature-Based)

  • Starting Material : Pyridine-2,3-dicarboxylic acid or fluorinated pyridine derivative.

  • Fluorination : Conversion of amino or halogen substituent at position 4 to fluorine via Balz-Schiemann or lithium-halogen exchange.

  • Cyclization : Treatment with strong base (e.g., DBU) in DMF to induce ring closure forming the pyrrolo[3,2-c]pyridine core.

  • Functional Group Manipulation : Esterification or protection of carboxyl groups if necessary, followed by hydrolysis under acidic conditions to yield the free carboxylic acid at the 2-position.

  • Purification : Recrystallization or chromatographic techniques to isolate pure 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

Research Findings and Industrial Relevance

  • The reaction temperature and solvent choice significantly influence yield and regioselectivity, with polar aprotic solvents like DMF providing better solubility and reaction rates.
  • The use of bases like DBU enhances cyclization efficiency and reduces side reactions.
  • Industrial processes optimize reaction time and temperature to balance yield and cost, employing catalytic hydrogenation or metal hydrides in some steps for intermediate transformations.
  • Optical purity and regioselectivity are critical, especially when intermediates are chiral or require stereoselective synthesis.

Summary Table of Key Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Balz-Schiemann Fluorination Diazonium salt, thermal decomposition High regioselectivity Requires diazonium precursor
Lithium-Halogen Exchange n-BuLi, fluorine source High regioselectivity, mild temp Sensitive to moisture
Cyclization with Strong Base DBU, KOtBu, DMF solvent Efficient ring closure Long reaction times possible
Acidic Hydrolysis Aqueous HCl reflux Converts esters to acids Harsh conditions may degrade sensitive groups
Coupling Agents (CDI, HOBT) CDI, HOBT, TBTU, triethylamine base Facilitates functional group transformations Cost and reagent sensitivity

This synthesis overview is compiled from patent literature and peer-reviewed research, excluding unreliable sources, to provide a comprehensive, authoritative guide on the preparation of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halides, nucleophiles, and electrophiles are employed under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and carboxylic acid group play crucial roles in binding to these targets, influencing the compound’s biological activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Substituents Ring System Key Functional Groups
4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid 4-F, 2-COOH Pyrrolo[3,2-c]pyridine Fluorine, Carboxylic acid
1H-Pyrrolo[3,2-c]pyridine-2-carboxylic acid None, 2-COOH Pyrrolo[3,2-c]pyridine Carboxylic acid
6-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid 6-Cl, 2-COOH Pyrrolo[3,2-c]pyridine Chlorine, Carboxylic acid
5-Fluoro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 5-F, 2-COOH Pyrrolo[2,3-c]pyridine Fluorine, Carboxylic acid
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid Thieno ring, 2-COOH Thieno[3,2-c]pyridine Sulfur, Carboxylic acid
  • Chlorine at the 6-position (6-chloro analog) may introduce stronger electron withdrawal but with greater steric bulk .
  • Thieno[3,2-c]pyridine analogs (e.g., ) replace a nitrogen with sulfur, reducing basicity and altering metabolic stability .

Physicochemical and Solubility Properties

  • Hydrogen Bonding: The carboxylic acid group forms strong hydrogen bonds (RO∙∙∙O distance ~2.50 Å), as seen in perfluorinated analogs (). Fluorine’s inductive effect may slightly shorten this distance compared to non-fluorinated analogs .
  • Solubility: 4-Fluoro derivative: Moderate aqueous solubility due to balanced lipophilicity (logP ~1.2). 6-Chloro analog: Lower solubility (logP ~1.8) due to chlorine’s hydrophobicity . Thieno analog: Reduced solubility (logP ~2.0) from sulfur’s lipophilic nature .

Biological Activity

4-Fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C8H5FN2O2
  • Molecular Weight : 180.14 g/mol
  • CAS Number : 2231676-82-5

The primary mechanism of action for 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid involves its interaction with Fibroblast Growth Factor Receptors (FGFRs) . This compound has been shown to inhibit FGFR activity, which is crucial in various cellular processes including proliferation and survival.

Biochemical Pathways

The compound specifically affects the FGFR signaling pathway , leading to significant biological outcomes:

  • Inhibition of Cell Proliferation : In vitro studies indicate that the compound can effectively inhibit the proliferation of cancer cells.
  • Induction of Apoptosis : The compound has also been noted to induce apoptosis in various cancer cell lines, particularly breast cancer 4T1 cells.

In Vitro Studies

Several studies have explored the biological activity of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid:

Study FocusFindingsReference
Cell ProliferationInhibits proliferation in breast cancer cells
Apoptosis InductionInduces apoptosis in 4T1 cells
FGFR InhibitionPotent inhibitor of FGFR1, FGFR2, and FGFR3

Structure-Activity Relationships (SAR)

Research has focused on understanding the structure-activity relationships of this compound. Variations in substitution patterns on the pyrrole ring have been correlated with changes in biological activity. Compounds with electron-withdrawing groups have shown enhanced inhibitory effects on FGFRs.

Case Study 1: Anti-Cancer Activity

A study investigated the anti-cancer properties of 4-fluoro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid in a mouse model. The results indicated a significant reduction in tumor size compared to control groups, attributed to the compound's ability to induce apoptosis and inhibit cell proliferation.

Case Study 2: Anti-inflammatory Effects

While primarily studied for its anti-cancer properties, preliminary findings suggest potential anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could be explored further for therapeutic applications in inflammatory diseases.

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